molecular formula C19H29BN2O5 B581534 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER CAS No. 1257651-17-4

3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER

Cat. No.: B581534
CAS No.: 1257651-17-4
M. Wt: 376.26
InChI Key: IYTPRTWBNLJZLK-UHFFFAOYSA-N
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Description

3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a carbamic acid ester group. Its distinctive chemical properties make it a valuable reagent in organic synthesis and other applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER typically involves multiple steps. One common method includes the borylation of a phenylcarbamoyl precursor with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by palladium and requires specific conditions such as an inert atmosphere and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids.

    Reduction: Reduction reactions can convert it into simpler boron-containing compounds.

    Substitution: It participates in substitution reactions, particularly in the presence of halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, halides, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of boron-containing derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-boron bonds, which are essential in the synthesis of complex organic molecules.

Biology

In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In medicine, boron-containing compounds have potential applications in cancer therapy, particularly in boron neutron capture therapy (BNCT). This compound’s ability to deliver boron atoms to specific cells makes it a candidate for further research in this area.

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(BOC-AMINO)ACETAMIDO]BENZENEBORONIC ACID PINACOL ESTER apart is its combination of a dioxaborolane ring and a carbamic acid ester group. This unique structure provides it with distinct reactivity and versatility in various chemical and biological applications.

Biological Activity

3-[2-(Boc-amino)acetamido]benzeneboronic acid pinacol ester (CAS Number: 1257651-17-4) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and enzyme inhibition. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₉H₂₉BN₂O₅
  • Molecular Weight : 376.26 g/mol
  • CAS Number : 1257651-17-4
  • Structure : The compound features a boronic acid moiety which is crucial for its interaction with biological targets.

The primary mechanism by which boronic acids, including this compound, exhibit biological activity is through their ability to form covalent bonds with serine residues in enzymes, particularly penicillin-binding proteins (PBPs). This interaction can inhibit bacterial cell wall synthesis, making these compounds valuable in combating antibiotic-resistant bacteria.

Key Interactions

Research has shown that boronic acids can form tricovalent complexes with PBPs, which are critical targets for β-lactam antibiotics. For instance, studies involving Pseudomonas aeruginosa PBP3 have demonstrated that boronic acids can effectively inhibit enzyme activity by binding to key serine residues (Ser294 and Ser349) within the active site .

Biological Activity Data

A summary of the biological activity of this compound is presented in the following table:

Biological Activity Target Effect Reference
Inhibition of PBP3Pseudomonas aeruginosaSignificant reduction in enzyme activity
Selective bindingArtificial receptors for l-DOPAHigh selectivity and affinity
Enzyme inhibitionβ-lactamasesPotent inhibitor properties

Case Studies

  • Inhibition of β-Lactamases
    A study detailed the effectiveness of boron-containing inhibitors against serine β-lactamases. The compound was shown to significantly reduce the residual activity of various PBPs when tested at a concentration of 1 mM, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Artificial Receptor Development
    Another research effort focused on utilizing this compound to create an artificial receptor for l-DOPA. The receptor exhibited selective binding properties, showcasing the versatility of boronic acid derivatives in biochemical applications .

Research Findings

Recent investigations into the structural properties of boronic acids have revealed that modifications to the benzoxaborole scaffold can enhance binding affinity and specificity towards PBPs. This structural optimization is crucial for developing more effective antibiotics capable of overcoming resistance mechanisms employed by bacteria .

Properties

IUPAC Name

tert-butyl N-[2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O5/c1-17(2,3)25-16(24)21-12-15(23)22-14-10-8-9-13(11-14)20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPRTWBNLJZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725456
Record name tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257651-17-4
Record name tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester
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